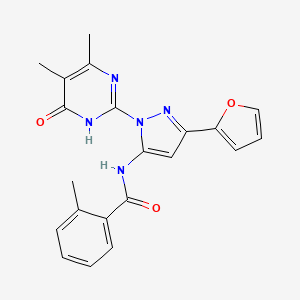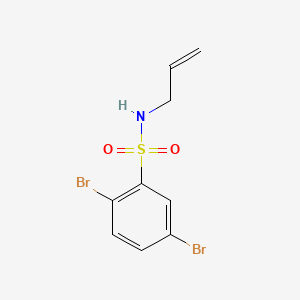![molecular formula C17H13N5O B2920055 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide CAS No. 2094506-81-5](/img/structure/B2920055.png)
2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide is a complex organic compound featuring a cyano group, an imidazole ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the condensation of 1-phenyl-1H-imidazole-2-carbaldehyde with 2-cyanopyridine-4-carboxamide in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors capable of maintaining precise conditions, such as temperature and pressure, to ensure the consistency and purity of the final product. Continuous flow chemistry techniques may also be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The imidazole ring can be reduced to form an imidazoline derivative.
Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : 2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxylic acid.
Reduction: : 2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide imidazoline.
Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano group and imidazole ring make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can be exploited to design drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism by which 2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide exerts its effects depends on its molecular targets and pathways. The cyano group and imidazole ring can interact with enzymes and receptors, modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide
2-Cyano-N-[(1-ethyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide
2-Cyano-N-[(1-propyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide
Uniqueness
2-Cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide is unique due to the presence of the phenyl group, which can influence its chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its distinct reactivity and biological activity.
Propriétés
IUPAC Name |
2-cyano-N-[(1-phenylimidazol-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-11-14-10-13(6-7-19-14)17(23)21-12-16-20-8-9-22(16)15-4-2-1-3-5-15/h1-10H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXQDTGDPCEMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CNC(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)
![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)
![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2919979.png)
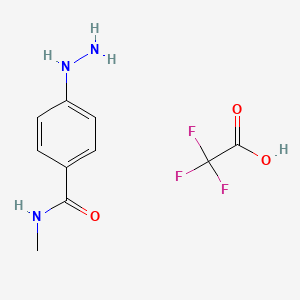
![N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)
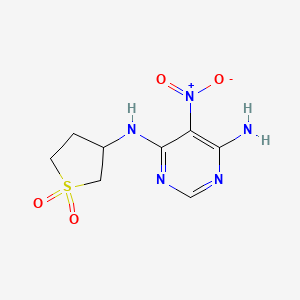
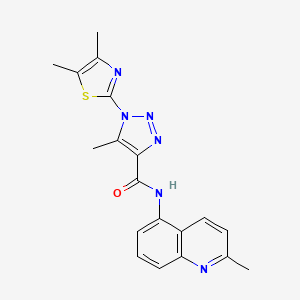
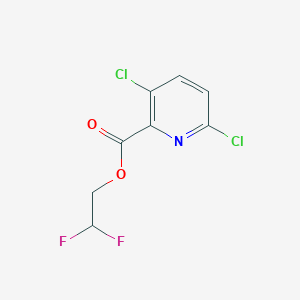
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2919990.png)
